5-(1H-Imidazol-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Imidazol-2-yl)oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring. These rings are fused together, creating a unique structure that is of significant interest in various fields of scientific research. The imidazole ring is known for its presence in many biologically active molecules, while the oxazole ring is often found in natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of benzimidates and azirines in the presence of zinc chloride to form trisubstituted imidazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1H-Imidazol-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, forming open-chain products.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles and oxazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(1H-Imidazol-2-yl)oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(1H-Imidazol-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 5-(1H-Imidazol-2-yl)oxazole is unique due to the combination of both imidazole and oxazole rings in a single molecule. This fusion enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H5N3O |
---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
5-(1H-imidazol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H5N3O/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,8,9) |
InChI-Schlüssel |
DZSZCWQLZQKHAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C2=CN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.